molecular formula C20H26N6O9 B1347233 Z-Gly-gly-gly-gly-gly-gly-OH CAS No. 7598-84-7

Z-Gly-gly-gly-gly-gly-gly-OH

Cat. No. B1347233
CAS RN: 7598-84-7
M. Wt: 494.5 g/mol
InChI Key: GMMNGUALWAADEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Z-Gly-gly-gly-gly-gly-gly-OH” is a peptide that contains six glycine residues. The “Z” at the beginning of the peptide refers to a protecting group, specifically a carbobenzyloxy (Cbz) group, which is used in peptide synthesis to prevent unwanted peptide bond formation .


Chemical Reactions Analysis

In general, peptides like “Z-Gly-gly-gly-gly-gly-gly-OH” can participate in various chemical reactions, especially those related to peptide bond formation and cleavage. The Z-group can be removed under certain conditions, allowing the peptide to react with other amino acids or peptides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Z-Gly-gly-gly-gly-gly-gly-OH” are not fully detailed in the retrieved sources. It is known that it has a molecular weight of 437.41 .

properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O9/c27-14(21-7-15(28)23-9-17(30)25-11-19(32)33)6-22-16(29)8-24-18(31)10-26-20(34)35-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,21,27)(H,22,29)(H,23,28)(H,24,31)(H,25,30)(H,26,34)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMNGUALWAADEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50322800
Record name N-[(Benzyloxy)carbonyl]glycylglycylglycylglycylglycylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50322800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-[[2-[[2-[[2-[[2-(Phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid

CAS RN

7598-84-7
Record name NSC402060
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402060
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(Benzyloxy)carbonyl]glycylglycylglycylglycylglycylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50322800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Gly-gly-gly-gly-gly-gly-OH
Reactant of Route 2
Reactant of Route 2
Z-Gly-gly-gly-gly-gly-gly-OH
Reactant of Route 3
Reactant of Route 3
Z-Gly-gly-gly-gly-gly-gly-OH
Reactant of Route 4
Reactant of Route 4
Z-Gly-gly-gly-gly-gly-gly-OH
Reactant of Route 5
Reactant of Route 5
Z-Gly-gly-gly-gly-gly-gly-OH
Reactant of Route 6
Reactant of Route 6
Z-Gly-gly-gly-gly-gly-gly-OH

Citations

For This Compound
1
Citations
F Weygand, W Steglich - Chemische Berichte, 1960 - Wiley Online Library
Aktivierte Ester, vor allem die Thiophenylester von Z‐Aminosäuren oder Peptiden können mit vielen Aminosäuren oder Peptiden in heißem bis siedendem Eisessig meist unter …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.